Musk xylene
Overview
Description
Musk xylene, also known as 1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene, is a synthetic musk fragrance that mimics the scent of natural musk. It has been widely used as a perfume fixative in various consumer products, including cosmetics and fragrances. its use has declined since the mid-1980s due to safety and environmental concerns .
Mechanism of Action
Musk xylene, also known as Musk xylol, is a synthetic musk fragrance that mimics natural musk . It has been used as a perfume fixative in a wide variety of consumer products, and is still used in some cosmetics and fragrances . Its use has declined sharply since the mid-1980s due to safety and environmental concerns .
Target of Action
This compound’s primary target is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation, differentiation, and survival .
Mode of Action
This compound interacts with its target, EGFR, by binding to the extracellular domain (ECD) of EGFR in four binding sites . This binding is mainly driven by van der Waals and nonpolar interactions . The affinity of this compound toward ECD was found to be in the order of sIII > sI > sII > sIV . The site with the strongest binding, sIII, is coincidentally located at the binding area of EGF, which is the natural ligand of EGFR .
Biochemical Pathways
The binding of this compound to EGFR may activate the MAPK signaling pathway . This pathway is involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines. It regulates cellular functions including proliferation, gene expression, differentiation, mitosis, cell survival, and apoptosis .
Pharmacokinetics
It is known that this compound is a very persistent and very bioaccumulative pollutant in the aquatic environment . It is also known that this compound is a lipophilic compound, which means it tends to combine with or dissolve in lipids or fats .
Result of Action
Long-term exposure to this compound is associated with a variety of cancers . This is likely due to its interaction with EGFR and the subsequent activation of the MAPK signaling pathway, which can lead to uncontrolled cell proliferation .
Action Environment
This compound is a very stable compound that is resistant to degradation in the environment . It is a very persistent and very bioaccumulative pollutant in the aquatic environment . Its use has been banned in the European Union due to these environmental concerns .
Biochemical Analysis
Biochemical Properties
Musk xylene plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, specifically CYP2B, which are involved in its metabolic transformation. The compound undergoes reduction and acetylation processes, leading to the formation of amino derivatives such as 4-amino-Musk xylene . These interactions highlight the compound’s potential to influence enzymatic activity and metabolic pathways.
Cellular Effects
This compound has been shown to affect various cell types and cellular processes. It can influence cell signaling pathways, particularly the MAPK signaling pathway, which is involved in cell proliferation and differentiation. Studies have indicated that this compound exposure can lead to the upregulation of genes associated with this pathway, potentially contributing to malignant transformation of cells . Additionally, this compound has been found to disrupt hormone signaling, leading to estrogenic effects in certain cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Molecular dynamics simulations have revealed that this compound binds to the extracellular domain of the epidermal growth factor receptor (EGFR) at multiple sites, primarily through van der Waals and nonpolar interactions . This binding can mimic the natural ligand, epidermal growth factor (EGF), leading to the activation of the MAPK signaling pathway and potentially resulting in tumorigenesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is known for its stability and resistance to degradation, which contributes to its persistence in biological systems. Long-term exposure to this compound has been associated with bioaccumulation in tissues and potential carcinogenic effects . Studies have also shown that this compound can induce the expression of certain genes over extended periods, highlighting its long-term impact on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of this compound have been shown to induce weak estrogenic effects, while higher doses are associated with increased risk of tumor formation . The compound’s toxicity is dose-dependent, with higher doses leading to more pronounced adverse effects, including liver damage and disruption of endocrine function .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The main metabolic pathway includes the reduction of the nitro groups to amino groups, followed by acetylation and oxidation processes . These metabolic transformations result in the formation of various metabolites, which can further interact with other biomolecules and influence metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to accumulate in adipose tissues and other lipid-rich compartments . This accumulation can lead to prolonged exposure and potential bioaccumulation in the food chain . Additionally, this compound’s distribution is influenced by its binding to serum proteins, which facilitates its transport in the bloodstream .
Subcellular Localization
This compound’s subcellular localization is primarily within lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets. Its localization is influenced by its lipophilic properties and interactions with cellular membranes . These interactions can affect the compound’s activity and function, potentially leading to disruptions in cellular homeostasis and signaling pathways.
Preparation Methods
Musk xylene is synthesized from meta-xylene (1,3-dimethylbenzene) through a Friedel–Crafts alkylation with tert-butyl chloride and aluminum chloride, followed by nitration with fuming nitric acid or a mixture of nitric acid and sulfuric acid. The crude product is then recrystallized from 95% ethanol . This method ensures the production of this compound with high purity and yield.
Chemical Reactions Analysis
Musk xylene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of this compound can be achieved using reducing agents, resulting in the formation of amines or other reduced derivatives.
Substitution: this compound can undergo substitution reactions, where one or more nitro groups are replaced by other functional groups.
Scientific Research Applications
Musk xylene has several scientific research applications:
Chemistry: It is used as a model compound in studies related to synthetic musks and their environmental impact.
Medicine: Studies have investigated the potential toxicological effects of this compound on human health, including its role in cancer development.
Comparison with Similar Compounds
Musk xylene is part of the nitro musk family, which includes other compounds such as musk ketone and musk ambrette. These compounds share similar structural features, such as the presence of nitro groups and aromatic rings. this compound is unique due to its tert-butyl and dimethyl substitutions, which contribute to its distinct fragrance profile and chemical properties .
Similar compounds include:
Musk ketone: Another nitro musk with a similar fragrance profile but different chemical structure.
Musk ambrette: A nitro musk known for its strong and long-lasting scent.
Galaxolide: A polycyclic musk with a different chemical structure but similar olfactory properties.
Muscone: A macrocyclic musk that mimics the scent of natural musk.
Properties
IUPAC Name |
1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O6/c1-6-9(13(16)17)7(2)11(15(20)21)8(12(3,4)5)10(6)14(18)19/h1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWRWTSZNLOZFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O6 | |
Record name | 5-TERT-BUTYL-2,4,6-TRINITRO-M-XYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2744 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021405 | |
Record name | Musk Xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
5-tert-Butyl-2,4,6-trinitro-m-xylene is a white to light-colored crystalline solid. It is insoluble in water and denser than water. Hence sinks in water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals. | |
Record name | 5-TERT-BUTYL-2,4,6-TRINITRO-M-XYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2744 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
In water, 0.15 mg/L at 22 °C, In water, 0.49 mg/L at 25 °C, Slightly soluble in ethanol; soluble in ethyl ether, chloroform | |
Record name | Musk xylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7692 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.77 g/cu cm | |
Record name | Musk xylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7692 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.25X10-7 mm Hg at 25 °C | |
Record name | Musk xylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7692 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Plates, needles from alcohol | |
CAS No. |
81-15-2 | |
Record name | 5-TERT-BUTYL-2,4,6-TRINITRO-M-XYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2744 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Musk Xylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Musk xylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Musk xylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59844 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-2,4,6-trinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Musk Xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-tert-butyl-2,4,6-trinitro-m-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.210 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MUSK XYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZAO16GU5K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Musk xylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7692 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
111.5 °C | |
Record name | Musk xylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7692 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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